5-Bromo-2-[(2-methylcyclopropyl)amino]benzoic acid
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Overview
Description
5-Bromo-2-[(2-methylcyclopropyl)amino]benzoic acid is an organic compound with the molecular formula C11H12BrNO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom and an amino group attached to a 2-methylcyclopropyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(2-methylcyclopropyl)amino]benzoic acid typically involves the bromination of 2-[(2-methylcyclopropyl)amino]benzoic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(2-methylcyclopropyl)amino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce dehalogenated compounds, and substitution reactions can result in various substituted benzoic acid derivatives .
Scientific Research Applications
5-Bromo-2-[(2-methylcyclopropyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(2-methylcyclopropyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The bromine and amino groups on the benzene ring can participate in various biochemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromobenzoic acid: Similar structure but lacks the 2-methylcyclopropyl group.
5-Bromo-2-chlorobenzoic acid: Contains a chlorine atom instead of the amino group.
Methyl 2-amino-5-bromobenzoate: An ester derivative with similar substitution patterns.
Uniqueness
5-Bromo-2-[(2-methylcyclopropyl)amino]benzoic acid is unique due to the presence of the 2-methylcyclopropyl group, which imparts distinct steric and electronic properties.
Properties
IUPAC Name |
5-bromo-2-[(2-methylcyclopropyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-6-4-10(6)13-9-3-2-7(12)5-8(9)11(14)15/h2-3,5-6,10,13H,4H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETKWRPYQSUVNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1NC2=C(C=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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